7-Deoxyloganetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

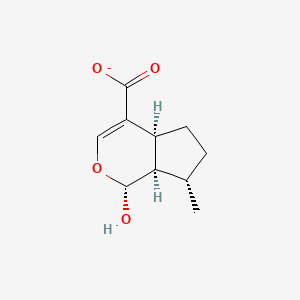

7-deoxyloganetate is a monocarboxylic acid anion that is the conjugate base of 7-deoxyloganetic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 7-deoxyloganetic acid.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

7-Deoxyloganetate is closely related to 7-deoxyloganetic acid and plays a pivotal role in the biosynthesis of iridoids. The enzymatic conversion of 7-deoxyloganetic acid to this compound involves specific glucosyltransferases, notably UDP-sugar glycosyltransferase 6 (UGT6) and UGT8. These enzymes exhibit distinct substrate specificities and catalytic efficiencies, which are crucial for understanding the metabolic pathways of iridoids in plants.

Key Enzymatic Reactions:

- UGT6 : Converts 7-deoxylaganetin to a product that matches the retention time and UV spectrum of 7-deoxyloganin.

- UGT8 : Specifically glucosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid, demonstrating higher catalytic efficiency compared to other glucosyltransferases .

Pharmacological Implications

Research indicates that compounds like this compound may have pharmacological properties due to their involvement in the biosynthesis of secondary metabolites. Iridoids, including those derived from this compound, exhibit various biological activities such as anti-inflammatory, anti-cancer, and antimicrobial effects.

Potential Pharmacological Applications:

- Anti-inflammatory Effects : Compounds derived from iridoids have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

- Anticancer Activity : Some studies suggest that iridoids can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Antimicrobial Properties : The antibacterial and antifungal activities of iridoids highlight their potential use in developing new antimicrobial agents .

Biotechnology Applications

In biotechnology, the ability to manipulate the biosynthetic pathways of this compound can lead to enhanced production of valuable metabolites. Genetic engineering techniques could be employed to increase the expression of key enzymes involved in its synthesis, thereby improving yields of therapeutic compounds.

Applications in Biotechnology:

- Metabolic Engineering : By enhancing the pathways leading to this compound production, researchers can create plant varieties with increased levels of beneficial iridoids.

- Synthetic Biology : Utilizing synthetic biology approaches to design microbial systems capable of producing this compound or its derivatives can open new avenues for pharmaceutical development .

Case Studies

- Secologanin Biosynthesis : A study highlighted the role of UGT8 in secologanin biosynthesis from 7-deoxyloganetic acid. This pathway is crucial as secologanin is a precursor for many indole alkaloids used in medicine .

- Plant Metabolism Studies : Research on Madagascar periwinkle demonstrated how manipulating glucosyltransferase activity can affect the accumulation of iridoid compounds, including those derived from this compound .

- Pharmacological Screening : Various studies have screened iridoid compounds for their biological activities, revealing potential therapeutic uses for derivatives of this compound in treating diseases such as cancer and infections .

Eigenschaften

Molekularformel |

C10H13O4- |

|---|---|

Molekulargewicht |

197.21 g/mol |

IUPAC-Name |

(1R,4aS,7S,7aR)-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C10H14O4/c1-5-2-3-6-7(9(11)12)4-14-10(13)8(5)6/h4-6,8,10,13H,2-3H2,1H3,(H,11,12)/p-1/t5-,6+,8+,10+/m0/s1 |

InChI-Schlüssel |

DKGYTSKPMLWLEI-FIZOKRMRSA-M |

Isomerische SMILES |

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)[O-])O |

Kanonische SMILES |

CC1CCC2C1C(OC=C2C(=O)[O-])O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.